molecular formula C15H14FNO B290440 4-ethyl-N-(2-fluorophenyl)benzamide

4-ethyl-N-(2-fluorophenyl)benzamide

Cat. No.: B290440
M. Wt: 243.28 g/mol
InChI Key: DWXWTDWAJVHBQZ-UHFFFAOYSA-N
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Description

4-Ethyl-N-(2-fluorophenyl)benzamide (CAS: 839693-39-9) is a benzamide derivative with the molecular formula C₁₅H₁₄FNO and a molecular weight of 243.28 g/mol . The compound features a para-ethyl substituent on the benzamide ring and a 2-fluorophenyl group attached via an amide linkage. Benzamides are widely studied for their diverse pharmacological and material science applications, particularly due to their tunable electronic and steric properties.

Properties

Molecular Formula

C15H14FNO

Molecular Weight

243.28 g/mol

IUPAC Name

4-ethyl-N-(2-fluorophenyl)benzamide

InChI

InChI=1S/C15H14FNO/c1-2-11-7-9-12(10-8-11)15(18)17-14-6-4-3-5-13(14)16/h3-10H,2H2,1H3,(H,17,18)

InChI Key

DWXWTDWAJVHBQZ-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2F

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2F

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following sections compare 4-ethyl-N-(2-fluorophenyl)benzamide with structurally related compounds, focusing on substituent effects, physicochemical properties, and biological activities.

Substituent Variations on the Benzamide Ring

Alkyl vs. Alkoxy Groups
  • 4-Butoxy-N-(2-fluorophenyl)benzamide (VU0040237): Substituent: Para-butoxy group instead of ethyl. Molecular Formula: C₁₇H₁₈FNO₂; Molecular Weight: 299.33 g/mol. The longer butoxy chain may enhance lipophilicity but reduce solubility compared to ethyl .
  • 4-Cyano-N-(2-fluorophenyl)benzamide: Substituent: Para-cyano group. Molecular Formula: C₁₄H₉FN₂O; Molecular Weight: 240.23 g/mol. This contrasts with the hydrophobic ethyl group, which may favor membrane permeability .
Halogen Substitutions
  • 3-Chloro-N-(2-fluorophenyl)benzamide: Substituent: Meta-chloro group. Molecular Formula: C₁₃H₉ClFNO; Molecular Weight: 257.67 g/mol. Safety data indicate standard handling precautions for halogenated benzamides .

Variations on the Phenylamine Group

  • 4-Ethyl-N-(2-furanylmethyl)benzamide: Substituent: 2-Furanylmethyl instead of 2-fluorophenyl. Molecular Formula: C₁₄H₁₅NO₂; Molecular Weight: 241.28 g/mol.
  • 2-Ethoxy-N-[(4-fluorophenyl)methyl]benzamide: Substituent: Ethoxy group at the ortho position and a 4-fluorobenzyl group. Molecular Formula: C₁₆H₁₆FNO₂; Molecular Weight: 273.30 g/mol. Key Properties: LogP = 3.29, indicating moderate lipophilicity. The ethoxy group may sterically hinder amide bond rotation, affecting conformational flexibility .

Functional Group Additions

  • 4-Amino-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide: Substituent: Additional amino and amide groups. Molecular Formula: C₁₅H₁₄FN₃O₂; Molecular Weight: 291.29 g/mol. Key Properties: Enhanced hydrogen-bonding capacity due to the amino group, which may improve target binding specificity but reduce metabolic stability .

Discussion of Substituent Effects

  • Steric Effects : Bulky substituents like butoxy may hinder molecular packing in crystal lattices, as seen in disordered structures (e.g., ortho-fluorophenyl disorder in ) .
  • Lipophilicity: Ethyl and butoxy groups enhance lipophilicity compared to polar cyano or amino groups, influencing pharmacokinetic properties like blood-brain barrier penetration.

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